Cas no 312-32-3 (1-(4-Fluorophenylsulfonyl)piperidine)

1-(4-Fluorophenylsulfonyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-((4-Fluorophenyl)sulfonyl)piperidine
- 1-(4-Fluorophenylsulfonyl)piperidine
- 1-(4-fluorophenyl)sulfonylpiperidine
- DTXSID50353836
- 1-[(4-fluorophenyl)sulfonyl]piperidine
- MFCD00194710
- SR-01000454281
- 312-32-3
- CS-0208322
- HMS1680L09
- STL168327
- Z45498057
- SCHEMBL7096080
- BS-22634
- AKOS000383949
- SB43664
- AE-641/02612043
- DB-290747
- 1-(4-fluorobenzenesulfonyl)piperidine
- SR-01000454281-1
- DZARDDKGQWNMKA-UHFFFAOYSA-N
-
- MDL: MFCD00194710
- Inchi: InChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
- InChI Key: DZARDDKGQWNMKA-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 243.07300
- Monoisotopic Mass: 243.07292802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.76000
- LogP: 3.01900
1-(4-Fluorophenylsulfonyl)piperidine Security Information
1-(4-Fluorophenylsulfonyl)piperidine Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
1-(4-Fluorophenylsulfonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24090-1.0g |
1-(4-fluorobenzenesulfonyl)piperidine |
312-32-3 | 95% | 1.0g |
$328.0 | 2023-02-14 | |
Chemenu | CM179484-100g |
1-((4-Fluorophenyl)sulfonyl)piperidine |
312-32-3 | 95% | 100g |
$427 | 2023-01-09 | |
TRC | F621700-500mg |
1-(4-Fluorophenylsulfonyl)piperidine |
312-32-3 | 500mg |
$ 87.00 | 2023-04-15 | ||
TRC | F621700-250mg |
1-(4-Fluorophenylsulfonyl)piperidine |
312-32-3 | 250mg |
$ 75.00 | 2023-04-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278992-25g |
1-(4-Fluorophenylsulfonyl)piperidine |
312-32-3 | 98% | 25g |
¥2775.00 | 2024-08-02 | |
Enamine | EN300-24090-10.0g |
1-(4-fluorobenzenesulfonyl)piperidine |
312-32-3 | 95% | 10.0g |
$1080.0 | 2023-02-14 | |
Ambeed | A320395-100g |
1-((4-Fluorophenyl)sulfonyl)piperidine |
312-32-3 | 98% | 100g |
$412.0 | 2024-04-20 | |
abcr | AB273408-5g |
1-(4-Fluorophenylsulfonyl)piperidine, 98%; . |
312-32-3 | 98% | 5g |
€144.00 | 2024-04-17 | |
A2B Chem LLC | AB56607-5g |
1-(4-Fluorophenylsulfonyl)piperidine |
312-32-3 | 98% | 5g |
$75.00 | 2024-04-20 | |
1PlusChem | 1P003DGF-100g |
1-((4-Fluorophenyl)sulfonyl)piperidine |
312-32-3 | 98% | 100g |
$566.00 | 2025-02-19 |
1-(4-Fluorophenylsulfonyl)piperidine Related Literature
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1. Kinetics and mechanism of the pyrylium to pyridinium cation transformation in dichloromethaneAlan R. Katritzky,David E. Leahy J. Chem. Soc. Perkin Trans. 2 1985 171
Additional information on 1-(4-Fluorophenylsulfonyl)piperidine
Introduction to 1-(4-Fluorophenylsulfonyl)piperidine (CAS No: 312-32-3)
1-(4-Fluorophenylsulfonyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 312-32-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This piperidine derivative features a sulfonyl group attached to a fluorophenyl ring, making it a versatile scaffold for developing novel bioactive molecules. The presence of the fluorine atom introduces unique electronic and steric properties, which are highly valued in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.
The compound belongs to a class of heterocyclic amine derivatives that have garnered considerable attention due to their broad spectrum of biological activities. Specifically, 1-(4-Fluorophenylsulfonyl)piperidine has been explored for its potential in the development of drugs targeting various neurological and inflammatory disorders. Its structural motif is reminiscent of several pharmacologically active molecules, suggesting that it may serve as a valuable intermediate or lead compound in synthetic chemistry.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atom in 1-(4-Fluorophenylsulfonyl)piperidine can influence the compound's lipophilicity, solubility, and interaction with enzymes or receptors. This feature makes it particularly appealing for designing molecules with optimized pharmacological properties. For instance, fluorinated sulfonylpiperidines have been investigated for their role in modulating neurotransmitter systems, which could be relevant in treating conditions such as depression, anxiety, and chronic pain.
One of the most compelling aspects of 1-(4-Fluorophenylsulfonyl)piperidine is its utility as a building block in medicinal chemistry. The sulfonyl-piperidine core is a well-documented pharmacophore that can be modified to achieve specific biological effects. Researchers have leveraged this scaffold to develop compounds with enhanced efficacy and reduced side effects compared to earlier generations of drugs. For example, derivatives of this structure have shown promise in preclinical studies as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The synthesis of 1-(4-Fluorophenylsulfonyl)piperidine typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include sulfonylation reactions followed by nucleophilic substitution or cyclization steps. The introduction of the fluorine atom often necessitates specialized conditions to prevent unwanted side reactions, underscoring the need for expertise in synthetic organic chemistry.
From a computational chemistry perspective, 1-(4-Fluorophenylsulfonyl)piperidine has been the subject of numerous molecular modeling studies aimed at understanding its interactions with biological targets. These studies often employ quantum mechanical methods to predict binding affinities and identify key residues involved in receptor-ligand interactions. Such insights are crucial for rational drug design and can accelerate the discovery process by guiding the modification of the scaffold to improve drug-like properties.
The pharmaceutical industry has recognized the potential of 1-(4-Fluorophenylsulfonyl)piperidine as an intermediate for developing novel therapeutics. Several companies have patented derivatives of this compound, indicating its commercial significance. Furthermore, academic research groups continue to explore new applications for this molecule, suggesting that its relevance is likely to grow as more studies are published.
In conclusion, 1-(4-Fluorophenylsulfonyl)piperidine (CAS No: 312-32-3) is a structurally interesting and biologically relevant compound with significant implications for drug discovery. Its unique combination of electronic and steric properties makes it an attractive candidate for further exploration in medicinal chemistry. As research advances, it is anticipated that new applications and derivatives will emerge, further solidifying its role in the development of next-generation pharmaceuticals.
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